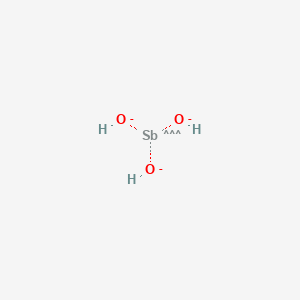

trioxoantimonate(III)

Description

Properties

Molecular Formula |

H3O3Sb-3 |

|---|---|

Molecular Weight |

172.78 g/mol |

InChI |

InChI=1S/3H2O.Sb/h3*1H2;/p-3 |

InChI Key |

GLQMDRJYEQDASO-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[OH-].[OH-].[Sb] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Rare-Earth Oxoantimonate(III) Halides (RESb₂O₄X)

Trioxoantimonate(III) compounds share structural similarities with rare-earth oxoantimonate(III) halides of the general formula RESb₂O₄X (RE = rare-earth metal, X = halide). Key differences arise from the halide identity and rare-earth metal size:

- Structural Flexibility : Halides larger than F⁻ (e.g., Cl⁻, Br⁻, I⁻) favor lower dimensionality due to steric effects. For instance, La₅Cl₃[SbO₃]₄ forms 2D layers, while La₅F₃[SbO₃]₄ adopts a 3D framework .

- Raman Signatures : The [SbO₃]³⁻ units in trioxoantimonate(III) exhibit symmetric stretching modes at ~600–650 cm⁻¹, distinct from the ~700–750 cm⁻¹ modes of [AsO₃]³⁻ in oxoarsenates(III) .

Antimony Trioxide (Sb₂O₃) Polymorphs

Sb₂O₃ exists in cubic (senarmontite) and orthorhombic (valentinite) forms, differing from trioxoantimonate(III) in bonding and coordination:

- Reactivity : Sb₂O₃ is more prone to oxidation to Sb(V) under ambient conditions compared to trioxoantimonate(III), which is stabilized by rare-earth and halide interactions .

Iodobismuthate(III) and Iodoantimonate(III) Hybrids

Supramolecular hybrids like [BiI₆]³⁻ and [SbI₆]³⁻ differ fundamentally in electronic structure and stability:

- Optical Properties : Trioxoantimonate(III) halides exhibit wider band gaps (~3.2–3.5 eV) due to ionic bonding, whereas iodoantimonate(III) hybrids show narrower gaps (~2.1–2.4 eV) from I⋯I charge-transfer transitions .

Preparation Methods

Alkaline Hydrolysis in Sodium Hydroxide

The direct reaction of Sb₂O₃ with concentrated sodium hydroxide (NaOH) is the most straightforward method:

Conditions :

The reaction proceeds via dissolution of Sb₂O₃ in hot NaOH, followed by crystallization of Na₃SbO₃ upon cooling. Table 1 summarizes key parameters for this method.

Table 1: Reaction Parameters for Sb₂O₃-Based Synthesis

Hydrothermal Synthesis

Hydrothermal treatment enhances crystallinity and purity:

-

Conditions : 150°C, 12 hours, autoclave

-

Advantage : Reduces impurity incorporation (e.g., Pb, As) common in industrial-grade Sb₂O₃.

Synthesis from Antimony(III) Sulfide

Oxidation with Elemental Sulfur in Alkaline Media

Antimony(III) sulfide (Sb₂S₃) reacts with elemental sulfur (S⁰) in NaOH to form trioxoantimonate(III):

Mechanism :

-

Sulfide Oxidation : Elemental sulfur oxidizes Sb₂S₃, facilitating Sb–S bond cleavage.

-

Oxyanion Formation : Released Sb³⁺ reacts with hydroxide ions to form [SbO₃]³⁻.

Conditions :

-

Temperature : 70–90°C

-

S:Sb₂S₃ Molar Ratio : 4:1

Table 2: Key Metrics for Sb₂S₃-Based Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Medium | 4 M NaOH | |

| Byproduct | Na₂S₂ (removable via filtration) | |

| Scalability | Suitable for industrial batch processing |

Alternative Preparation Routes

Electrochemical Reduction

Electrolytic reduction of antimony(V) compounds in basic electrolytes:

Solid-State Reactions

Calcination of Sb₂O₃ with sodium carbonate (Na₂CO₃):

Analytical Characterization

Spectroscopic Techniques

X-Ray Diffraction

Crystallographic data for Na₃SbO₃:

Challenges and Optimization Strategies

Q & A

Q. What are the standard methods for synthesizing trioxoantimonate(III) complexes with amino acids?

Q. How can trioxoantimonate(III) complexes be characterized structurally and in solution?

Employ 1H and 19F NMR spectroscopy to assess solution-phase behavior, including ion mobility and complex stability. For solid-state analysis, use X-ray crystallography to resolve coordination geometries (e.g., dimeric [Sb₂F₇]⁻ anionic units) and hydrogen-bonding networks. Pair these with thermogravimetric analysis (TGA) to evaluate thermal stability and hydration states .

Q. What safety protocols are recommended when handling trioxoantimonate(III) compounds?

Due to reported toxic doses (TDLo: unreported route, 199606 data), use glove boxes for synthesis, wear nitrile gloves , and ensure fume hoods are used for volatile reagents. Regularly monitor airborne antimony levels via ICP-MS and adhere to OSHA guidelines for Sb exposure limits .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability constants of trioxoantimonate(III) complexes in aqueous solutions?

Contradictions in stability data often arise from variations in pH, ionic strength, or amino acid protonation states. To resolve these:

- Conduct pH-dependent 19F NMR titrations to map speciation changes.

- Compare results under standardized conditions (e.g., 25°C, 0.1 M ionic strength).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate NMR-derived constants .

Q. What experimental design considerations are critical for evaluating the antimicrobial activity of trioxoantimonate(III) derivatives?

- Dose-response assays : Test complexes (e.g., DL-serinium derivatives) against Gram-positive/negative bacteria at concentrations 0.1–100 µg/mL.

- Controls : Include Sb-free analogs and commercial antibiotics (e.g., ampicillin) to distinguish Sb-specific effects.

- Mechanistic studies : Use fluorescence microscopy with LIVE/DEAD stains to assess membrane disruption .

Q. How can structural contradictions in trioxoantimonate(III) complexes from crystallographic studies be resolved?

Discrepancies in reported structures (e.g., monomeric vs. dimeric anions) may stem from crystallization conditions or counterion effects. To clarify:

- Perform powder X-ray diffraction (PXRD) on bulk samples to confirm phase purity.

- Apply DFT calculations to compare relative stabilities of proposed geometries.

- Explore solvent-mediated polymorphism by varying crystallization solvents (e.g., water vs. ethanol/water mixtures) .

Q. What methodologies are recommended for analyzing the thermodynamic stability of trioxoantimonate(III) complexes under varying pH?

- Potentiometric titrations : Measure protonation constants of amino acids in the presence of Sb(III) to identify dominant species.

- UV-Vis spectroscopy : Track ligand-to-metal charge transfer bands as a function of pH.

- Cyclic voltammetry : Probe redox behavior, as Sb(III) complexes may exhibit pH-dependent electrochemical activity .

Methodological Guidance for Data Interpretation

- Contradiction analysis : When conflicting data arise (e.g., stability constants vs. antimicrobial efficacy), apply multivariate regression to identify confounding variables (e.g., ligand basicity, Sb oxidation state). Cross-reference with literature on analogous Bi(III) or As(III) systems for mechanistic insights .

- Reproducibility : Document synthesis conditions (e.g., humidity, stirring rate) meticulously, as Sb(III) complexes are sensitive to hydrolysis. Share raw NMR/crystallography data via repositories like Cambridge Structural Database to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.